Gefitinib

Catalog No.
S547939
CAS No.
184475-35-2
M.F
C22H24ClFN4O3
M. Wt
446.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gefitinib

CAS Number

184475-35-2

Product Name

Gefitinib

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C22H24ClFN4O3

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)

InChI Key

XGALLCVXEZPNRQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Solubility

Sparingly soluble (2.70e-02 g/L

Synonyms

gefitinib, Iressa, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamide, ZD 1839, ZD1839

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Description

The exact mass of the compound Gefitinib is 446.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble ( FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Non-Small Cell Lung Cancer (NSCLC):

Gefitinib has been extensively studied for its effectiveness in treating NSCLC, particularly in patients with specific mutations in the EGFR gene. These mutations are found more commonly in never-smokers and individuals of Asian descent. Clinical trials have shown that gefitinib can significantly improve progression-free survival (the time a patient lives without their cancer worsening) compared to standard chemotherapy in patients with these specific mutations []. This research has led to gefitinib becoming a standard first-line treatment option for patients with EGFR-mutant NSCLC [].

Understanding Mechanisms of Resistance:

While gefitinib is initially effective in many patients with EGFR-mutant NSCLC, tumors eventually develop resistance to the drug. Scientific research is ongoing to understand the mechanisms behind this resistance. Studies are investigating how genetic alterations and signaling pathways within cancer cells allow them to bypass the effects of gefitinib []. This knowledge is crucial for developing new treatment strategies to overcome resistance and improve long-term outcomes for patients.

Gefitinib is a small molecule inhibitor primarily used in the treatment of non-small cell lung cancer. It selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the proliferation and survival of cancer cells. By inhibiting EGFR, gefitinib disrupts downstream signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells that overexpress this receptor .

As mentioned earlier, gefitinib acts by targeting specific mutations in the EGFR gene. These mutations can lead to uncontrolled cell growth and proliferation, a hallmark of cancer []. By binding to the mutated EGFR protein, gefitinib disrupts its signaling cascade, potentially halting tumor growth [].

Gefitinib functions as an antagonist of the EGFR by reversibly binding to its ATP-binding site. This binding inhibits autophosphorylation and subsequent signal transduction pathways associated with cell growth and survival. The molecular structure of gefitinib allows it to effectively compete with ATP for binding to the kinase domain of EGFR .

Gefitinib exhibits significant biological activity against tumors that express mutated forms of EGFR. It has been shown to inhibit cell proliferation, survival, and invasion in various tumor models. Notably, its efficacy is often correlated with specific mutations in the EGFR, such as exon 19 deletions or the L858R point mutation, which increase sensitivity to gefitinib treatment .

Gefitinib is primarily used in oncology for the treatment of non-small cell lung cancer, particularly in patients with specific EGFR mutations. It is marketed under the brand name Iressa and is indicated for patients who have not responded well to chemotherapy or other treatments. Its ability to target specific mutations makes it a valuable tool in personalized medicine approaches for cancer treatment .

Gefitinib interacts with various drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with potent CYP3A4 inhibitors can significantly increase plasma concentrations of gefitinib, leading to enhanced adverse reactions. Conversely, drugs that induce CYP3A4 may reduce gefitinib's efficacy by increasing its metabolism .

Notable Interactions:

  • Inhibitors: Ketoconazole and clarithromycin may increase gefitinib levels.
  • Inducers: Rifampicin may decrease gefitinib levels.

Gefitinib belongs to a class of drugs known as tyrosine kinase inhibitors (TKIs). Here are some similar compounds along with a comparison highlighting gefitinib's unique features:

Compound NameTargeted ReceptorUnique Features
ErlotinibEpidermal Growth Factor ReceptorSimilar mechanism but different binding affinity; used for pancreatic cancer as well.
AfatinibEpidermal Growth Factor ReceptorIrreversible inhibitor; broader activity against various mutations including T790M.
OsimertinibEpidermal Growth Factor ReceptorDesigned specifically for T790M mutation; offers improved efficacy over gefitinib in resistant cases.
LapatinibHuman Epidermal Growth Factor Receptor 2 (HER2)Targets HER2; used primarily in breast cancer treatment.

Gefitinib's selectivity for specific mutations in EGFR distinguishes it from other TKIs that may target multiple receptors or exhibit irreversible binding properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

446.1520965 g/mol

Monoisotopic Mass

446.1520965 g/mol

Heavy Atom Count

31

LogP

3.2
3.2

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S65743JHBS

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (55.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (57.14%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (61.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (57.14%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (36.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (55.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the continued treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of either platinum-based or docetaxel chemotherapies.
FDA Label
Gefitinib Mylan is indicated as monotherapy for the treatment of adult patients with locally advanced or metastatic non�small cell lung cancer (NSCLC) with activating mutations of EGFR�TK.
Iressa is indicated for the treatment of adult patients with locally advanced or metastatic non-small-cell lung cancer with activating mutations of epidermal-growth-factor-receptor tyrosine kinase.

Livertox Summary

Gefitinib is a selective tyrosine kinase receptor inhibitor used in the therapy of non-small cell lung cancer. Gefitinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Gefitinib
US Brand Name(s): Iressa
FDA Approval: Yes
Gefitinib is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used as first-line treatment in patients whose tumors have certain EGFR gene mutations.
Gefitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK). EGFR is expressed on the cell surface of many normal cells and cancer cells.
Gefitinib is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. (NCI04)

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L01XE02
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE02 - Gefitini

Mechanism of Action

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme. EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells. Overexpression leads to enhanced activation of the anti-apoptotic Ras signal transduction cascades, subsequently resulting in increased survival of cancer cells and uncontrolled cell proliferation. Gefitinib is the first selective inhibitor of the EGFR tyrosine kinase which is also referred to as Her1 or ErbB-1. By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
EGFR* [HSA_VAR:1956v2] [HSA:1956] [KO:K04361]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

184475-35-2

Absorption Distribution and Excretion

Absorbed slowly after oral administration with a mean bioavailability of 60%. Peak plasma levels occurs 3-7 hours post-administration. Food does not affect the bioavailability of gefitinib.
Elimination is by metabolism (primarily CYP3A4) and excretion in feces. Excretion is predominantly via the feces (86%), with renal elimination of drug and metabolites accounting for less than 4% of the administered dose.
1400 L [IV administration]
595 mL/min [IV administration]

Metabolism Metabolites

Primarily hepatic via CYP3A4. Three sites of biotransformation have been identified: metabolism of the N-propoxymorpholino-group, demethylation of the methoxy-substituent on the quinazoline, and oxidative defluorination of the halogenated phenyl group.
Gefitinib has known human metabolites that include 4-Defluoro-4-hydroxy Gefitinib and O-Desmethyl Gefitinib.

Wikipedia

Gefitinib
Pentyl_pentanoate

Biological Half Life

48 hours [IV administration]

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Hosomi Y, Morita S, Sugawara S, Kato T, Fukuhara T, Gemma A, Takahashi K, Fujita Y, Harada T, Minato K, Takamura K, Hagiwara K, Kobayashi K, Nukiwa T, Inoue A; North-East Japan Study Group. Gefitinib Alone Versus Gefitinib Plus Chemotherapy for Non-Small-Cell Lung Cancer With Mutated Epidermal Growth Factor Receptor: NEJ009 Study. J Clin Oncol. 2020 Jan 10;38(2):115-123. doi: 10.1200/JCO.19.01488. Epub 2019 Nov 4. PMID: 31682542.

2. Zhao C, Han SY, Li PP. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Curr Drug Deliv. 2017;14(2):282-288. doi: 10.2174/1567201813666160709021605. PMID: 27396387.

3. Noronha V, Patil VM, Joshi A, Menon N, Chougule A, Mahajan A, Janu A, Purandare N, Kumar R, More S, Goud S, Kadam N, Daware N, Bhattacharjee A, Shah S, Yadav A, Trivedi V, Behel V, Dutt A, Banavali SD, Prabhash K. Gefitinib Versus Gefitinib Plus Pemetrexed and Carboplatin Chemotherapy in EGFR-Mutated Lung Cancer. J Clin Oncol. 2020 Jan 10;38(2):124-136. doi: 10.1200/JCO.19.01154. Epub 2019 Aug 14. PMID: 31411950.

4. Wu YL, Zhang L, Kim DW, Liu X, Lee DH, Yang JC, Ahn MJ, Vansteenkiste JF, Su WC, Felip E, Chia V, Glaser S, Pultar P, Zhao S, Peng B, Akimov M, Tan DSW. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer. J Clin Oncol. 2018 Nov 1;36(31):3101-3109. doi: 10.1200/JCO.2018.77.7326. Epub 2018 Aug 29. Erratum in: J Clin Oncol. 2019 Jan 20;37(3):261. PMID: 30156984.

5. Lei Y, Guo W, Chen B, Chen L, Gong J, Li W. Tumor‑released lncRNA H19 promotes gefitinib resistance via packaging into exosomes in non‑small cell lung cancer. Oncol Rep. 2018 Dec;40(6):3438-3446. doi: 10.3892/or.2018.6762. Epub 2018 Oct 3. PMID: 30542738; PMCID: PMC6196604.

Explore Compound Types